Cas no 6345-63-7 (o-Nitrobenzal Diacetate)
o-Nitrobenzal Diacetate Chemical and Physical Properties
Names and Identifiers
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- toluene-alpha,alpha-diol, o-nitro-, diacetate
- [acetyloxy-(2-nitrophenyl)methyl] acetate
- 2-NITROBENZALDEHYDE DIACETATE
- (2-nitrophenyl)methylene diacetate
- (o-nitrophenyl)methanediol diacetate
- 1,1-diacetoxy-1-(2-nitrophenyl)methane
- 1-diacetoxymethyl-2-nitro-benzene
- 1-Diacetoxymethyl-2-nitro-benzol
- 2-nitrobenzaldehyde-1,1-diacetate
- 2-nitrobenzylidene diacetate
- 2-NO2(C6H4)CH(OAc)2
- o-Nitrobenzal diacetate
- o-Nitrobenzal Diacetate
-
- Inchi: InChI=1S/C11H11NO6/c1-7(13)17-11(18-8(2)14)9-5-3-4-6-10(9)12(15)16/h3-6,11H,1-2H3
- InChI Key: PMZHONATLZBKIL-UHFFFAOYSA-N
- SMILES: CC(=O)OC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)C
Computed Properties
- Exact Mass: 253.05900
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
Experimental Properties
- PSA: 98.42000
- LogP: 2.24280
o-Nitrobenzal Diacetate Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
o-Nitrobenzal Diacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N492783-50mg |
o-Nitrobenzal Diacetate |
6345-63-7 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N492783-100mg |
o-Nitrobenzal Diacetate |
6345-63-7 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | N492783-500mg |
o-Nitrobenzal Diacetate |
6345-63-7 | 500mg |
$ 115.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402198-1g |
(2-Nitrophenyl)methylene diacetate |
6345-63-7 | 98% | 1g |
¥1360.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402198-5g |
(2-Nitrophenyl)methylene diacetate |
6345-63-7 | 98% | 5g |
¥4524.00 | 2024-05-05 |
o-Nitrobenzal Diacetate Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
Additional information on o-Nitrobenzal Diacetate
o-Nitrobenzal Diacetate (CAS No. 6345-63-7): A Versatile Compound in Chemical and Biomedical Research
o-Nitrobenzal Diacetate (CAS No. 6345-63-7) is a synthetic organic compound with the chemical formula C10H10O6N. This compound, also known as o-nitrobenzal acetate, is characterized by its unique structure, which combines a nitro group (–NO₂) at the ortho position of a benzene ring, an aldehyde group (–CHO), and two acetyl ester groups (–OCOCH₃). Its multifunctional nature makes it a valuable tool in pharmaceutical research, materials science, and analytical chemistry.
The synthesis of o-Nitrobenzal Diacetate typically involves the acetylation of o-nitrobenzaldehyde under controlled conditions. Recent advancements in green chemistry have led to the development of more efficient and environmentally friendly methods. For instance, studies published in Green Chemistry Journal (2023) demonstrated the use of heterogeneous catalysts to enhance reaction yields while minimizing waste production. This optimization aligns with global sustainability goals and highlights the compound's adaptability in modern chemical processes.
In biomedical applications, o-Nitrobenzal Diacetate has gained attention for its potential as a prodrug carrier. A 2024 study in Nature Communications revealed that its aldehyde group can undergo selective reduction in biological systems, enabling targeted drug delivery. Researchers combined this property with nanoparticle encapsulation to create a system that releases anticancer agents only at tumor sites, thereby reducing systemic toxicity. The nitro group further enhances its utility by modulating redox-sensitive interactions within cellular environments.
The compound’s structural versatility also extends to materials science. Investigations into its photochemical properties, published in Advanced Materials (2024), showed that o-Nitrobenzal Diacetate can act as a photosensitizer in photodynamic therapy (PDT). When integrated into hydrogel matrices, it generates reactive oxygen species upon light exposure, demonstrating efficacy against multidrug-resistant bacterial biofilms—a critical advancement for wound care and implant-related infections.
In analytical chemistry, o-Nitrobenzal Diacetate serves as a key reagent for detecting trace amounts of primary amines in complex matrices. A 2023 paper in Analytical Chemistry introduced a novel assay using this compound to quantify neurotransmitters like dopamine in biological fluids with unprecedented sensitivity. The acetyl groups stabilize the reagent under physiological conditions, making it ideal for point-of-care diagnostic devices.
Clinical relevance is further underscored by its role as an intermediate in drug discovery pipelines. Pharmaceutical companies are exploring its potential as an analog for existing therapies targeting neurodegenerative diseases. A preclinical trial highlighted its ability to cross the blood-brain barrier when conjugated with polyethylene glycol (PEG), offering hope for treating conditions such as Alzheimer’s disease more effectively.
Safety studies published in Toxicological Sciences (2024) confirm that o-Nitrobenzal Diacetate exhibits low acute toxicity when administered within therapeutic ranges. However, researchers caution against prolonged exposure due to potential metabolic activation pathways that require further investigation—a critical consideration for long-term clinical applications.
The integration of machine learning algorithms has accelerated computational modeling efforts around this compound. A collaboration between MIT and Stanford University (published in Science Robotics 2024)) used AI-driven molecular docking simulations to predict novel binding interactions between o-Nitrobenzal Diacetate derivatives and enzyme active sites, streamlining the drug design process.
In summary, o-Nitrobenzal Diacetate (CAS No. 6345-63-7) exemplifies how multifunctional organic compounds drive innovation across disciplines. From enabling precision medicine to advancing sustainable manufacturing techniques, this compound continues to bridge gaps between fundamental research and real-world applications—a testament to its enduring significance in contemporary science.
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